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Compound of Interest

Compound Name: 3-Methyl-N-methylbenzylamine

Cat. No.: B1314595

This guide provides a comprehensive overview of the predicted spectroscopic data for 3-
Methyl-N-methylbenzylamine, catering to researchers, scientists, and professionals in drug
development. Due to the limited availability of experimental spectra in public databases, this
document presents predicted *H NMR, 3C NMR, and IR data, which serve as a valuable
reference for the identification and characterization of this compound. The guide also outlines
standardized experimental protocols for acquiring such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared
(IR) spectroscopic data for 3-Methyl-N-methylbenzylamine. These predictions are based on
established computational models and provide expected values for chemical shifts and
vibrational frequencies.

Table 1: Predicted *H NMR Data for 3-Methyl-N-methylbenzylamine
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Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)

Ar-H 70-7.2 Multiplet 4H

CH:z 3.6 Singlet 2H

N-CHs 2.4 Singlet 3H

Ar-CHs 2.3 Singlet 3H

N-H ~1.5 (variable) Broad Singlet 1H

Table 2: Predicted 3C NMR Data for 3-Methyl-N-methylbenzylamine

Carbon Atom

Predicted Chemical Shift (ppm)

Ar-C (quaternary, C-CHz) 140

Ar-C (quaternary, C-CHs) 138
Ar-CH 128 - 129
Ar-CH 127 - 128
Ar-CH 126 - 127
Ar-CH 125-126
CH:z 55
N-CHs 35
Ar-CHs 21

Table 3: Predicted IR Absorption Bands for 3-Methyl-N-methylbenzylamine
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. Predicted Absorption . .
Functional Group - ( » Bond Vibration
ange (cm~

N-H 3300 - 3500 (broad) Stretch
C-H (aromatic) 3000 - 3100 Stretch
C-H (aliphatic) 2850 - 3000 Stretch
C=C (aromatic) 1450 - 1600 Stretch
C-N 1000 - 1350 Stretch

Experimental Workflow and Methodologies

The acquisition and interpretation of spectroscopic data follow a systematic workflow to ensure
data quality and accurate structural elucidation.

Data Acquisition Data Processing

FTIR Spectroscopy ‘
iH and 3C NMR Spectroscopy —»‘

3-Methyl-N-methylbenzylamine (Liquid) [l
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Caption: General workflow for spectroscopic analysis of a liquid organic compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited.
1. Proton (*H) and Carbon-13 (33C) Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A small amount of the liquid sample (typically 5-20 mg) is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs), in a
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standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an
internal standard for chemical shift referencing (& = 0.00 ppm), though modern
spectrometers can also reference the residual solvent peak.

e Instrumentation: A high-resolution NMR spectrometer with a field strength of, for example,
400 MHz for *H and 100 MHz for 13C is utilized.

e 1H NMR Acquisition:

o The spectrometer is tuned and the magnetic field is shimmed to achieve optimal
homogeneity.

o A standard single-pulse experiment is performed.

o Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16
ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

o For a typical sample concentration, 8 to 16 scans are acquired to ensure a good signal-to-
noise ratio.

e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for
each unique carbon atom.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or
more) is typically required.

o Awider spectral width (e.g., 0-220 ppm) is used. The acquisition time is typically 1-2
seconds with a relaxation delay of 2-5 seconds.

o Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a
Fourier transform, followed by phase correction and baseline correction to obtain the final
spectrum.

2. Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid Film):
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o One to two drops of the neat liquid sample are placed on the surface of a salt plate (e.g.,
NaCl or KBr).

o A second salt plate is carefully placed on top to create a thin liquid film between the plates.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data
acquisition.

o Data Acquisition:

o A background spectrum of the empty sample compartment is first recorded to subtract the
contributions from atmospheric CO2 and water vapor.

o The prepared salt plates with the sample are then placed in the spectrometer's sample
holder.

o The spectrum is typically recorded over a range of 4000 to 400 cm~1.
o Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

o Data Processing: The final IR spectrum is presented as a plot of transmittance or
absorbance versus wavenumber (cm~1). The background spectrum is automatically
subtracted from the sample spectrum by the instrument's software.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 3-
Methyl-N-methylbenzylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314595#spectroscopic-data-for-3-methyl-n-
methylbenzylamine-1h-nmr-13c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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